1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one
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Overview
Description
1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluoro-substituted phenyl ring and a triazole moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroacetophenone and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in the development of antifungal and antibacterial agents due to its triazole moiety, which is known for its biological activity.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the case of enzymes involved in fungal cell wall synthesis, making it a potential antifungal agent.
Comparison with Similar Compounds
1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds:
Fluconazole: Both compounds contain a triazole ring, but fluconazole has two triazole rings and is widely used as an antifungal agent.
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound is structurally similar but has a different substitution pattern on the phenyl ring.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Another similar compound with a different arrangement of the fluoro and triazole groups.
Properties
IUPAC Name |
1-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7(15)10-8(11)3-2-4-9(10)14-6-12-5-13-14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOJAPOEYMCIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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